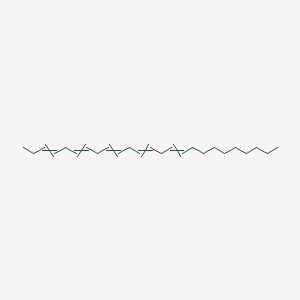

Pentacosa-3,6,9,12,15-pentaene

Description

Pentacosa-3,6,9,12,15-pentaene is a polyunsaturated hydrocarbon with five conjugated double bonds positioned at carbons 3, 6, 9, 12, and 13. Structurally, it belongs to the family of polyenes, characterized by alternating single and double bonds. The compound has been synthesized via Wittig reactions using (3Z,6Z,9Z,12Z)-pentadeca-3,6,9,12-tetraenal and alkyl phosphonium salts, achieving yields of 82–87% with confirmed stereochemistry via NMR and IR spectroscopy . Its biosynthetic relatives include unsaturated fatty acids like linolenic acid (3,6,9-triene system), from which pentaenoic acids may derive through elongation and desaturation pathways .

In natural systems, related pentaenes are found in marine diatoms (e.g., Rhizosolenia setigera) as branched isoprenoids and in fungal metabolites as bioactive macrolides or diacids . The compound’s conjugated double-bond system contributes to its chemical reactivity, making it a subject of interest in organic synthesis and bioactivity studies.

Properties

CAS No. |

854201-96-0 |

|---|---|

Molecular Formula |

C25H42 |

Molecular Weight |

342.6 g/mol |

IUPAC Name |

pentacosa-3,6,9,12,15-pentaene |

InChI |

InChI=1S/C25H42/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19-20,22-23,25H,3-4,6,8-10,12,14-16,18,21,24H2,1-2H3 |

InChI Key |

OSRWRHWPSOAWEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=CCC=CCC=CCC=CCC=CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentacosa-3,6,9,12,15-pentaene typically involves the coupling of smaller alkenes or the dehydrogenation of saturated hydrocarbons. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This process can be repeated to introduce multiple double bonds into the hydrocarbon chain.

Industrial Production Methods

Industrial production of this compound may involve catalytic dehydrogenation of long-chain alkanes. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of double bonds.

Chemical Reactions Analysis

Types of Reactions

Pentacosa-3,6,9,12,15-pentaene can undergo various chemical reactions, including:

Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.

Reduction: Hydrogenation can convert the double bonds into single bonds, yielding a saturated hydrocarbon.

Substitution: Halogenation can introduce halogen atoms at the double bond positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is commonly used.

Substitution: Halogens like bromine (Br2) or chlorine (Cl2) can be used in the presence of light or a radical initiator.

Major Products

Oxidation: Epoxides, diols, or carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated alkenes.

Scientific Research Applications

Pentacosa-3,6,9,12,15-pentaene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Studied for its potential role in biological membranes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of pentacosa-3,6,9,12,15-pentaene involves its interaction with molecular targets through its conjugated double bonds. These interactions can modulate various biological pathways, including enzyme activity and gene expression. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pentacosa-3,6,9,12,15-pentaene and Analogues

Key Observations :

- This compound lacks functional groups, distinguishing it from macrolides (e.g., fungichromin) and diacids. Its linearity contrasts with the branched isoprenoid haslenes.

- Fungichromin and 1′-deoxyfungichromin exhibit antifungal properties due to their macrolide rings, which enable membrane disruption in pathogens .

- Haslene pentaenes display strain-dependent stereochemistry (e.g., Z-to-E isomerization under temperature stress), impacting their ecological roles in diatoms .

Table 2: Bioactivity Comparison

Key Observations :

- IP25, a monounsaturated C25 isoprenoid, serves as a geochemical marker for reconstructing historical sea ice cover, a unique application absent in synthetic pentaenes .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Key Observations :

- This compound ’s all-E configuration enhances conjugation but increases air sensitivity, whereas natural haslenes adapt Z/E isomerization for environmental resilience .

- Fungichromin ’s partial polarity from hydroxyl groups improves solubility in aqueous environments, critical for antifungal action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.